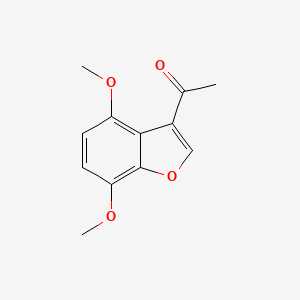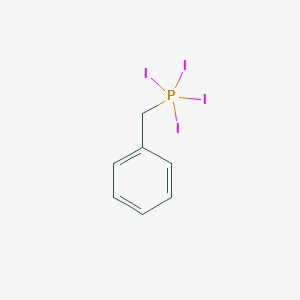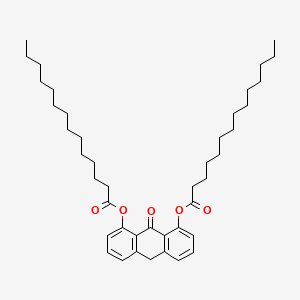
lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound with the chemical formula C₁₁H₂₀LiSi₂. This compound is known for its unique structure, which includes a lithium atom bonded to a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group. It is a colorless liquid and is used in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane can be synthesized through the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by the addition of lithium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
The product, trimethylsilyl cyclopentadiene, is then reacted with lithium chloride to form the final compound:
C5H5Si(CH3)3+LiCl→C11H20LiSi2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
化学反応の分析
Types of Reactions
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while oxidation reactions can produce silanols or siloxanes.
科学的研究の応用
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of metal cyclopentadienyl complexes and other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The lithium atom and trimethylsilyl groups play crucial roles in the compound’s reactivity, allowing it to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Trimethylsilyl cyclopentadiene: A similar compound with the chemical formula
特性
CAS番号 |
62978-36-3 |
|---|---|
分子式 |
C11H21LiSi2 |
分子量 |
216.4 g/mol |
IUPAC名 |
lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.Li/c1-12(2,3)11(13(4,5)6)9-7-8-10-11;/h7,9-10H,1-6H3;/q-1;+1 |
InChIキー |
FOVATMBRTPRNAC-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)C1(C=C[C-]=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)

![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)



![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)




